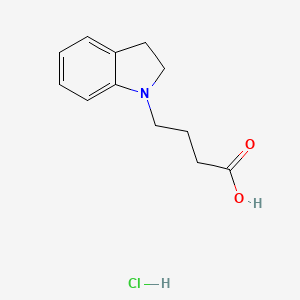4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride
CAS No.: 1059626-21-9
Cat. No.: VC2636433
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1059626-21-9 |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.71 g/mol |
| IUPAC Name | 4-(2,3-dihydroindol-1-yl)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO2.ClH/c14-12(15)6-3-8-13-9-7-10-4-1-2-5-11(10)13;/h1-2,4-5H,3,6-9H2,(H,14,15);1H |
| Standard InChI Key | NYTZEWLNJJOCDS-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)CCCC(=O)O.Cl |
| Canonical SMILES | C1CN(C2=CC=CC=C21)CCCC(=O)O.Cl |
Introduction
Chemical Identity and Nomenclature
4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride is an indoline derivative characterized by a butanoic acid chain attached to the nitrogen atom of the indoline ring system. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to its free base form.
Synonyms and Alternative Names
The compound is recognized under several nomenclature systems and alternate names:
| Synonym | Reference |
|---|---|
| 4-(2,3-DIHYDRO-1H-INDOL-1-YL)BUTANOIC ACID HYDROCHLORIDE | |
| 4-(2,3-dihydroindol-1-yl)butanoic acid hydrochloride | |
| 4-(Indolin-1-yl)butanoic acid hydrochloride | |
| CAS No. 1059626-21-9 |
Structural Characteristics
Molecular Properties
The compound possesses specific molecular characteristics that define its chemical behavior and potential interactions:
Structural Features
The core structure of 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride consists of:
-
An indoline ring system (2,3-dihydro-1H-indol) - a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring
-
A four-carbon butanoic acid chain attached to the nitrogen atom of the indoline ring
-
A hydrochloride salt form where the carboxylic acid group remains protonated
This structural arrangement confers specific physicochemical properties that distinguish it from related compounds such as 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid (CAS 730429) or 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid (CAS 2764088) .
Physical Properties
The physical characteristics of 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride are important for its handling, storage, and application in research settings:
Related Compounds and Structural Analogs
Several structurally related compounds share partial similarity with 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride:
Non-salt Form
The free base form, 4-(2,3-Dihydro-1H-indol-1-yl)butanoic acid (CAS 113711-44-7), has a molecular weight of 205.25 g/mol and molecular formula C₁₂H₁₅NO₂ .
Structural Analogs
Chemical Reactivity and Stability
As a hydrochloride salt of a tertiary amine with a carboxylic acid group, 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride exhibits specific chemical behaviors:
-
The hydrochloride salt formation enhances stability by reducing the basicity of the nitrogen atom
-
The carboxylic acid group can participate in esterification reactions
-
The indoline nitrogen, although tertiary, may still exhibit limited nucleophilicity
-
The aromatic portion may undergo electrophilic aromatic substitution reactions typical of indole derivatives
Analytical Characterization
Analytical techniques commonly employed for characterization of compounds like 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
High-Performance Liquid Chromatography (HPLC)
-
X-ray crystallography for solid-state structural confirmation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume